![molecular formula C13H8N4O4 B14576269 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 61452-83-3](/img/structure/B14576269.png)
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties .
Preparation Methods
The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the pyrido[2,3-d]pyrimidin-5-one core .
Chemical Reactions Analysis
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as amino or alkyl groups can be introduced.
Scientific Research Applications
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for the development of new antibiotics and anticancer agents.
Medicine: Due to its anti-inflammatory properties, it is being investigated for its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell proliferation and survival pathways. This inhibition leads to the suppression of cell growth and proliferation, making it a potential antiproliferative agent .
Comparison with Similar Compounds
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory activity.
Pyrido[2,3-d]pyrimidin-4-one: Exhibits antibacterial and cyclin-dependent kinase (CDK) inhibitory activities.
These compounds share a similar core structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
61452-83-3 |
|---|---|
Molecular Formula |
C13H8N4O4 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-[2-(5-nitrofuran-2-yl)ethenyl]-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C13H8N4O4/c18-10-5-6-14-13-9(10)7-15-11(16-13)3-1-8-2-4-12(21-8)17(19)20/h1-7H,(H,14,15,16,18) |
InChI Key |
OVJAVPGXYUKPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC(=NC=C2C1=O)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide](/img/structure/B14576186.png)
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-[(propan-2-yl)amino]butyl phosphate](/img/structure/B14576190.png)
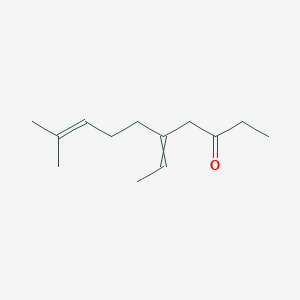
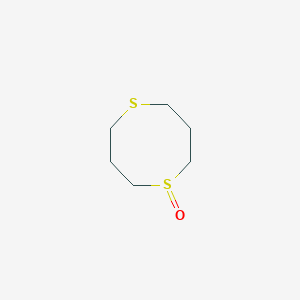
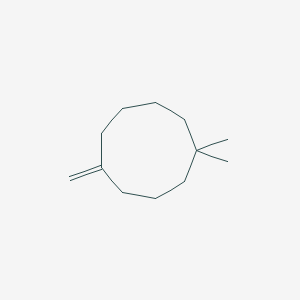
![2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol](/img/structure/B14576218.png)
![6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B14576222.png)
![2-(4-Methoxyphenyl)-1-oxaspiro[4.5]decan-4-one](/img/structure/B14576225.png)
![Methyl 2-[(3-methoxyphenyl)acetyl]benzoate](/img/structure/B14576232.png)
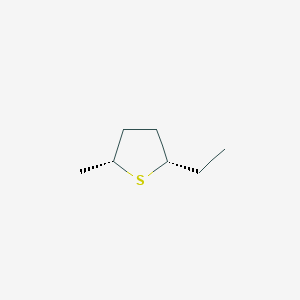
![4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran](/img/structure/B14576251.png)
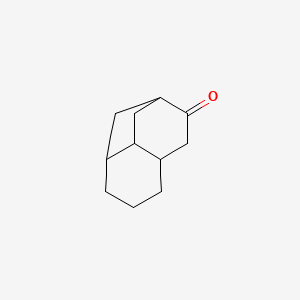
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-](/img/structure/B14576264.png)

